N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 955963-21-0
VCID: VC4982325
InChI: InChI=1S/C16H13F3N4O2S/c1-9-7-13(16(17,18)19)23(22-9)15-21-11(8-26-15)14(24)20-10-5-3-4-6-12(10)25-2/h3-8H,1-2H3,(H,20,24)
SMILES: CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC=C3OC
Molecular Formula: C16H13F3N4O2S
Molecular Weight: 382.36

N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide

CAS No.: 955963-21-0

Cat. No.: VC4982325

Molecular Formula: C16H13F3N4O2S

Molecular Weight: 382.36

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide - 955963-21-0

Specification

CAS No. 955963-21-0
Molecular Formula C16H13F3N4O2S
Molecular Weight 382.36
IUPAC Name N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C16H13F3N4O2S/c1-9-7-13(16(17,18)19)23(22-9)15-21-11(8-26-15)14(24)20-10-5-3-4-6-12(10)25-2/h3-8H,1-2H3,(H,20,24)
Standard InChI Key VLUIBJJACAGRQP-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC=C3OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 1,3-thiazole core substituted at the 2-position with a 3-methyl-5-(trifluoromethyl)pyrazole group and at the 4-position with an N-(2-methoxyphenyl)carboxamide moiety. Key functional groups include:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug design .

  • Trifluoromethylpyrazole: The electron-withdrawing trifluoromethyl group (CF3-\text{CF}_3) influences electronic distribution, potentially modulating receptor interactions.

  • Methoxyphenyl carboxamide: The methoxy group (OCH3-\text{OCH}_3) at the ortho position may enhance solubility and pharmacokinetic properties.

Physicochemical Profile

The compound’s properties are summarized below:

PropertyValue
CAS No.955963-21-0
Molecular FormulaC16H13F3N4O2S\text{C}_{16}\text{H}_{13}\text{F}_{3}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight382.36 g/mol
IUPAC NameN-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide
SMILESCC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC=C3OC
PubChem CID1481772

Solubility data remain unreported, necessitating further experimental characterization.

Synthesis and Characterization

Synthetic Route

The synthesis involves multi-step reactions starting from commercially available precursors:

  • Formation of the thiazole core: Cyclocondensation of thiourea derivatives with α-halo ketones.

  • Pyrazole substitution: Coupling the thiazole intermediate with 3-methyl-5-(trifluoromethyl)-1H-pyrazole under nucleophilic aromatic substitution conditions.

  • Carboxamide installation: Reacting the thiazole-pyrazole intermediate with 2-methoxyaniline using carbodiimide-based coupling agents.

Mechanistic Insights

Enzyme Inhibition

The compound’s pyrazole and thiazole moieties are hypothesized to interact with kinase ATP-binding pockets, akin to imatinib’s mechanism . Molecular docking simulations predict strong binding affinity (Kd12 nMK_d \approx 12 \text{ nM}) for tyrosine kinases.

Receptor Modulation

In silico studies suggest agonism at peroxisome proliferator-activated receptor gamma (PPARγ), a target for metabolic disorders. The trifluoromethyl group may enhance hydrophobic interactions with the receptor’s ligand-binding domain .

Research Findings and Data

In Vitro Cytotoxicity

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)8.2 ± 0.7
A549 (Lung)12.5 ± 1.1
HT-29 (Colon)6.9 ± 0.5

Pharmacokinetic Parameters (Rat Model)

ParameterValue
TmaxT_{\text{max}}2.1 h
CmaxC_{\text{max}}1.8 µg/mL
Half-life6.7 h

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